molecular formula C14H21FN2O B1424442 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine CAS No. 1206970-26-4

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine

Cat. No. B1424442
M. Wt: 252.33 g/mol
InChI Key: ZUAUYVBBXGJYME-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C14H21FN2O. It has a molecular weight of 252.33 . The compound is also known by its synonyms: 1-(3-ethoxy-4-fluorobenzyl)piperidin-4-amine and 1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its canonical SMILES representation is CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F . This indicates the presence of an ethoxy group, a fluorobenzyl group, and a piperidin-4-amine group in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Application in Carbohydrate Chemistry : The compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), related to the 4-fluorobenzyl class, has been used in carbohydrate chemistry for hydroxyl group protection. It demonstrates stability under acidic conditions and is cleaved under mild basic conditions (Spjut, Qian, & Elofsson, 2010).

  • Nucleophilic Ring-Opening Reactions : 1-aralkyl-3,4-epoxypiperidines, including compounds with 4-fluorobenzyl groups, have been studied in nucleophilic ring-opening reactions, leading to products like 4-fluorobenzyltrozamicol, a ligand for the vesicular acetylcholine transporter (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Biological and Pharmacological Research

  • Anti-Tubercular Agents : The 2,4-diaminoquinazoline series, which includes N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was evaluated as a potential lead candidate for tuberculosis drug discovery. It demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis (Odingo et al., 2014).

  • Inhibitors of Monoamine Transporters : Structurally similar compounds to 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine have been explored as inhibitors of monoamine transporters in the brain, highlighting the importance of specific structural features for potent activity (Kolhatkar et al., 2003).

Solvent Effects and Synthesis Techniques

  • Solvent-Free Synthesis : Solvent-free synthesis methods for Schiff's bases, including compounds structurally related to 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine, have been developed, demonstrating the influence of catalysts and reaction conditions on product formation (Kumar et al., 2020).

  • Solvent Effects on Aromatic Nucleophilic Substitutions : Studies have been conducted on the kinetics of reactions involving fluorobenzyl and piperidine in different solvents, providing insights into the reaction mechanisms and solvent effects (Nudelman et al., 1986).

properties

IUPAC Name

1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17/h3-4,9,12H,2,5-8,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAUYVBBXGJYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219822
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine

CAS RN

1206970-26-4
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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